molecular formula C12H20N4O4 B13508704 tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate

tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate

Cat. No.: B13508704
M. Wt: 284.31 g/mol
InChI Key: LCWWPVQLBCXHIK-UHFFFAOYSA-N
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Description

Tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a triazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate typically involves multiple steps. One common method includes the formation of the morpholine ring followed by the introduction of the triazole moiety. The tert-butyl ester group is then added to the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while nucleophilic substitution can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s triazole moiety is of interest for its potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
  • tert-Butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate
  • (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Uniqueness

Tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate is unique due to the presence of both a triazole and a morpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H20N4O4

Molecular Weight

284.31 g/mol

IUPAC Name

tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate

InChI

InChI=1S/C12H20N4O4/c1-12(2,3)20-11(18)16-4-5-19-8(6-16)10-13-9(7-17)14-15-10/h8,17H,4-7H2,1-3H3,(H,13,14,15)

InChI Key

LCWWPVQLBCXHIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=NNC(=N2)CO

Origin of Product

United States

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